molecular formula C8H4F3N3OS2 B14529952 1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine CAS No. 62616-70-0

1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine

Cat. No.: B14529952
CAS No.: 62616-70-0
M. Wt: 279.3 g/mol
InChI Key: DUARNHNQUGWHJY-UHFFFAOYSA-N
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Description

1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine is a chemical compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a thiadiazole moiety, and a trifluoromethyl group. The presence of these functional groups imparts distinctive chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the thiadiazole moiety. One common method involves the reaction of a suitable precursor with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

The final step involves the coupling of the thiadiazole moiety with the pyridine ring. This can be achieved through nucleophilic substitution reactions, where the thiadiazole moiety acts as a nucleophile and attacks an electrophilic center on the pyridine ring. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide, acetonitrile, ethanol

    Bases: Sodium hydride, potassium carbonate

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiols and Sulfides: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic processes. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole moieties, such as 2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one.

    Trifluoromethyl-Substituted Pyridines: Compounds with similar trifluoromethyl groups, such as 2-(2-oxido-2-oxohydrazino)-5-(trifluoromethyl)pyridine.

Uniqueness

1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine is unique due to the combination of its functional groups, which impart distinctive chemical and biological properties. The presence of both the thiadiazole moiety and the trifluoromethyl group enhances its reactivity and potential for diverse applications.

Properties

CAS No.

62616-70-0

Molecular Formula

C8H4F3N3OS2

Molecular Weight

279.3 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H4F3N3OS2/c9-8(10,11)6-12-13-7(17-6)16-5-3-1-2-4-14(5)15/h1-4H

InChI Key

DUARNHNQUGWHJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=NN=C(S2)C(F)(F)F)[O-]

Origin of Product

United States

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